2,2'-Bipyridine-3-carboxylic acid is an organic compound with significant applications in coordination chemistry and materials science. Its molecular formula is and it has a molecular weight of 200.19 g/mol. This compound is known for its ability to act as a chelating ligand, particularly with metal ions, which enhances its utility in various chemical reactions and applications.
2,2'-Bipyridine-3-carboxylic acid falls under the category of bipyridine derivatives, which are characterized by two pyridine rings connected by a carbon-carbon bond. It is classified as a carboxylic acid due to the presence of a carboxyl group (-COOH) in its structure. This compound can be sourced from chemical suppliers like Sigma-Aldrich and BenchChem, which provide it in various purities and forms for research purposes.
The synthesis of 2,2'-bipyridine-3-carboxylic acid can be achieved through several methods, including:
The reaction conditions typically involve elevated temperatures and pressures, especially when utilizing carbon dioxide as a reagent. The use of transition metal catalysts has been reported to enhance yields and selectivity during synthesis.
The molecular structure of 2,2'-bipyridine-3-carboxylic acid features two nitrogen-containing aromatic rings (pyridine) linked by a carbon-carbon bond with a carboxyl group attached at the third position of one of the rings. The compound exhibits a planar conformation due to resonance stabilization within the aromatic system.
C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O
2,2'-Bipyridine-3-carboxylic acid participates in various chemical reactions:
The stability of metal complexes formed with this ligand is often enhanced due to chelation effects, where the ligand wraps around the metal ion, forming a more stable complex than would be possible with monodentate ligands.
The mechanism by which 2,2'-bipyridine-3-carboxylic acid exerts its effects primarily revolves around its ability to chelate metal ions. Upon interaction with a metal center:
The binding affinity and stability constants for complexes formed with various metals have been extensively studied, indicating that 2,2'-bipyridine-3-carboxylic acid is a strong ligand for transition metals.
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1